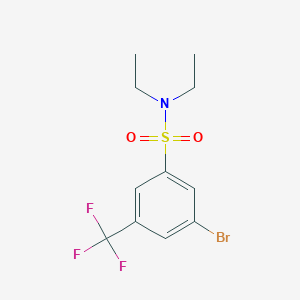

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMCPKZHSCXYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650509 |

Source

|

| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-25-9 |

Source

|

| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

An In-depth Technical Guide to the

Introduction: Strategic Importance and Synthetic Overview

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is a substituted aromatic sulfonamide of significant interest to the fields of medicinal chemistry and drug development. Its trifunctional nature—featuring a bromine atom for cross-coupling reactions, a trifluoromethyl group for modulating electronic properties and metabolic stability, and a diethylsulfonamide moiety—makes it a versatile scaffold. It is particularly valuable as a building block in the synthesis of more complex molecules, including protein degraders and other targeted therapeutics.[1]

This guide provides a comprehensive, two-step synthetic pathway to this target molecule, grounded in established chemical principles. The strategy hinges on the initial formation of a key electrophilic intermediate, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride , followed by its reaction with a nucleophilic amine. This approach is reliable, scalable, and employs common laboratory transformations. We will delve into the mechanistic underpinnings, detailed experimental protocols, and critical safety considerations for each step.

Part I: Synthesis of the Key Intermediate: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

The cornerstone of this synthesis is the preparation of the highly reactive sulfonyl chloride intermediate. The most direct and industrially relevant method is the electrophilic chlorosulfonylation of 1-bromo-3-(trifluoromethyl)benzene.

Mechanistic Rationale: Directing Group Effects

The chlorosulfonylation of an aromatic ring is a classic electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome on the 1-bromo-3-(trifluoromethyl)benzene ring is dictated by the directing effects of the existing substituents.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. It is a powerful deactivating group and a meta-director.

-

Bromo Group (-Br): This halogen is also deactivating due to its inductive electron-withdrawing effect, but it is an ortho, para-director due to resonance effects.

When both groups are present, the powerful meta-directing influence of the -CF₃ group dominates. Furthermore, both substituents direct incoming electrophiles away from the position between them due to steric hindrance. Consequently, the electrophile (+SO₂Cl) is directed to the C5 position, which is meta to both the bromine and trifluoromethyl groups, yielding the desired 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride isomer with high selectivity.

Experimental Protocol: Chlorosulfonylation

This procedure requires stringent anhydrous conditions and careful temperature control due to the reactive and hazardous nature of chlorosulfonic acid.

Materials and Equipment:

-

1-bromo-3-(trifluoromethyl)benzene

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 1-bromo-3-(trifluoromethyl)benzene.

-

Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add chlorosulfonic acid (approximately 3-4 equivalents) dropwise via the dropping funnel over 30-60 minutes. Caution: This addition is highly exothermic and releases HCl gas. Maintain the internal temperature below 10 °C.

-

Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or GC-MS.

-

Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This step must be performed cautiously in a large beaker to manage the vigorous reaction and gas evolution.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, is often of sufficient purity for the subsequent step.[2][3][4][5]

Part II: Formation of the Target Sulfonamide

The final step involves the reaction of the synthesized sulfonyl chloride with diethylamine. This is a standard method for forming sulfonamides from sulfonyl chlorides.[6][7]

Mechanistic Rationale: Nucleophilic Substitution

This reaction proceeds via a nucleophilic substitution pathway at the sulfur atom. The nitrogen atom of diethylamine, being a potent nucleophile, attacks the electrophilic sulfur center of the sulfonyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. An additional equivalent of a base (either excess diethylamine or a non-nucleophilic base like triethylamine) is required to quench the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

// Nodes for the mechanism start [label="3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride\n+ Diethylamine", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Nucleophilic Attack\n(Tetrahedral Intermediate Forms)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; elimination [label="Elimination of Chloride\n(HCl byproduct forms)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutralization [label="Neutralization with Base", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="3-Bromo-N,N-diethyl-5-\n(trifluoromethyl)benzenesulfonamide", shape=ellipse, fillcolor="#FBBC05"];

// Edges to show the flow start -> intermediate [label="Step 1"]; intermediate -> elimination [label="Step 2"]; elimination -> neutralization [label="Step 3"]; neutralization -> product [label="Final Product"]; } }

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: Amination of Sulfonyl Chloride

Materials and Equipment:

-

3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride

-

Diethylamine

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (1.2 equivalents), followed by the slow, dropwise addition of diethylamine (1.1 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting sulfonyl chloride.

-

Work-up: Dilute the mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amines), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide.[1][8]

Overall Synthetic Workflow

The two-part synthesis can be visualized as a linear progression from a commercially available starting material to the final, highly functionalized product.

// Nodes A [label="1-Bromo-3-\n(trifluoromethyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="3-Bromo-5-(trifluoromethyl)-\nbenzenesulfonyl chloride", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3-Bromo-N,N-diethyl-5-\n(trifluoromethyl)benzenesulfonamide", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Process Nodes P1 [label="Chlorosulfonylation\n(ClSO₃H)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Amination\n(Diethylamine, Base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> P1; P1 -> B; B -> P2; P2 -> C; }

Caption: Two-Step Synthesis Workflow.

Physicochemical Data Summary

The following table summarizes key data for the molecules involved in this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Properties |

| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃BrClF₃O₂S | 323.51 | 351003-46-8 | Boiling Point: 217-218 °C; Density: 1.835 g/mL at 25 °C.[2][3][4][9] |

| Diethylamine | C₄H₁₁N | 73.14 | 109-89-7 | Boiling Point: 55.5 °C; Colorless liquid. |

| 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide | C₁₁H₁₃BrF₃NO₂S | 360.20 | 951885-25-9 | Purity typically >98% after chromatography.[1][8] |

Critical Safety Considerations

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. Always handle it in a chemical fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and an apron. Additions should be performed slowly and with efficient cooling.

-

Sulfonyl Chlorides: The intermediate, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, is a lachrymator, corrosive, and moisture-sensitive. It should be handled in a fume hood, and exposure to atmospheric moisture should be minimized.

-

Amines: Diethylamine and triethylamine are flammable, corrosive, and have strong odors. Handle in a well-ventilated area.

-

General Precautions: All procedures should be carried out by trained personnel in a well-equipped laboratory. A proper risk assessment should be conducted before commencing any experimental work.

References

- Vertex AI Search. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.

- Vertex AI Search. (n.d.). The Synthesis of Functionalised Sulfonamides - The world's largest collection of open access research papers.

- Vertex AI Search. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.

- Vertex AI Search. (n.d.). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.

- ChemWhat. (n.d.). 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-65-4.

- CymitQuimica. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulphonyl chloride.

- Oakwood Chemical. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

- Labsolu. (n.d.). N,N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide.

- ChemicalBook. (n.d.). 3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE CAS#: 351003-46-8.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 97%.

- St. Jude Children's Research Hospital. (n.d.). N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram.

- Manchester Organics. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | 351003-46-8.

- ChemicalBook. (n.d.). 351003-46-8(3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE) Product Description.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Bromo-5-(trifluoromethyl)benzenesulphonyl chloride [cymitquimica.com]

- 3. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 4. 3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE CAS#: 351003-46-8 [amp.chemicalbook.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. books.rsc.org [books.rsc.org]

- 8. labsolu.ca [labsolu.ca]

- 9. 351003-46-8 CAS MSDS (3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide: A Key Building Block in Targeted Protein Degradation

Introduction: Unveiling a Pivotal Scaffold in Modern Drug Discovery

In the rapidly evolving landscape of medicinal chemistry, the strategic design of molecular scaffolds that can be readily incorporated into complex, biologically active molecules is of paramount importance. 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, identified by its CAS number 951885-25-9, has emerged as a significant building block, particularly within the revolutionary field of targeted protein degradation (TPD). Its classification as a "Protein Degrader Building Block" points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which represent a paradigm shift in therapeutic intervention from simple inhibition to the complete removal of disease-causing proteins.[1]

This technical guide provides a comprehensive overview of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, a plausible and efficient synthetic route, and its hypothesized, yet mechanistically sound, application in the design of novel protein degraders. The insights provided herein are grounded in the established principles of medicinal chemistry and the known biological activities of its core structural motifs.

Physicochemical Properties and Structural Rationale

The molecular architecture of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is strategically designed to impart desirable characteristics for its role as a drug discovery building block. A summary of its key properties is presented below:

| Property | Value | Reference |

| CAS Number | 951885-25-9 | [1] |

| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [1] |

| Molecular Weight | 360.2 g/mol | [1] |

| Purity | Typically ≥98% | [2] |

| Appearance | Inferred to be a solid at room temperature | |

| Storage | Room temperature | [2] |

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4][5] Its strong electron-withdrawing nature can also modulate the acidity of nearby protons, potentially influencing molecular interactions.[4] The benzenesulfonamide core is a well-established pharmacophore found in a multitude of approved drugs.[6] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, and its geometry is well-suited for occupying pockets in protein active sites.[7] The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the facile attachment of this building block to other molecular fragments. This is a critical feature for the modular synthesis of PROTACs.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis is a straightforward one-step process involving the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with diethylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent)[8]

-

Diethylamine (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

-

Slowly add diethylamine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide as a pure compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the sulfonamide.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothesized Mechanism of Action in Targeted Protein Degradation

The designation of this compound as a "Protein Degrader Building Block" strongly implies its use in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Role as a Cereblon (CRBN) E3 Ligase Ligand Precursor

Arylsulfonamides have been identified as ligands for the Cereblon (CRBN) E3 ubiquitin ligase complex.[9] It is therefore highly probable that 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is designed to be a precursor to a CRBN-binding moiety in a PROTAC. The bromine atom serves as a synthetic handle to link this E3 ligase-binding element to a linker and a ligand for the target protein.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951885-25-9). As a substituted benzenesulfonamide, this compound is of significant interest to the scientific community, particularly as a versatile building block in medicinal chemistry and for the development of protein degraders.[1] Understanding its fundamental properties such as solubility, acidity (pKa), and lipophilicity is paramount for its effective application in synthesis and drug discovery workflows. This document outlines the known structural and molecular information, and details robust, field-proven experimental protocols for the precise determination of its key physicochemical characteristics. The methodologies are presented with an emphasis on the underlying scientific principles to ensure both technical accuracy and practical applicability for researchers.

Chemical Identity and Structural Attributes

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound featuring a highly functionalized aromatic core. Its structure is characterized by a central benzene ring substituted with three key functional groups that dictate its chemical behavior and potential applications.

-

Benzenesulfonamide Core: This functional group is a well-established pharmacophore in numerous therapeutic agents. The acidic proton on the sulfonamide nitrogen (in related primary/secondary sulfonamides) is crucial for interactions with biological targets.

-

Trifluoromethyl Group (-CF₃): This group significantly impacts the molecule's properties. As a strong electron-withdrawing group, it increases the acidity of the sulfonamide proton (if present) and modulates the electronic nature of the aromatic ring.[2] Furthermore, it enhances metabolic stability and lipophilicity, properties that are highly desirable in drug design.[2]

-

Bromo Group (-Br): The bromine atom serves as a valuable synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for further molecular elaboration.

-

N,N-diethyl Group: These alkyl substituents on the sulfonamide nitrogen render it a tertiary sulfonamide, which influences its hydrogen bonding capacity and overall steric profile.

Core Compound Data

The fundamental identifiers and properties of the compound are summarized below. While specific experimental data such as melting and boiling points are not widely published, this table provides the foundational information for laboratory use.

| Property | Value | Source |

| CAS Number | 951885-25-9 | [1][3] |

| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [1] |

| Molecular Weight | 360.2 g/mol | [1] |

| Purity | ≥98% (Typical) | [1] |

| Physical Form | Solid (Predicted) | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Storage | Room Temperature | [1] |

Analytical Characterization Workflow

A comprehensive characterization of any novel or specialized chemical entity is the bedrock of its reliable use in research. The following workflow outlines a standard sequence for verifying the identity, purity, and key physicochemical properties of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide.

Caption: General workflow for physicochemical characterization.

Spectroscopic Profile (Predicted)

While specific spectra are not publicly available, the expected spectroscopic signatures can be predicted based on the compound's structure:

-

¹H NMR: Signals in the aromatic region (approx. 7.5-8.5 ppm) for the three protons on the benzene ring. A quartet and a triplet in the aliphatic region (approx. 1.0-3.5 ppm) corresponding to the ethyl groups of the N,N-diethyl moiety.

-

¹³C NMR: Distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the two carbons of the diethyl groups will also be present.

-

¹⁹F NMR: A singlet peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This technique is highly sensitive and useful for purity assessment against other fluorinated compounds.

-

Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ at m/z corresponding to 360.2, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for S=O stretching (approx. 1350 and 1160 cm⁻¹), C-F stretching (approx. 1300-1100 cm⁻¹), and aromatic C-H and C=C bonds.

Thermodynamic Solubility

Solubility is a critical parameter influencing a compound's utility in biological assays and as a synthetic reactant. Thermodynamic solubility, which measures the concentration of a solute in a saturated solution at equilibrium, is the definitive value for this property. The "shake-flask" method, developed by Higuchi and Connors, remains the gold standard for its determination due to its reliability, especially for compounds with low solubility.[4][5]

Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step methodology for determining the aqueous thermodynamic solubility. The causality behind this method lies in ensuring that a true equilibrium is reached between the undissolved solid and the dissolved solute, which is essential for an accurate measurement.

Caption: Workflow for the Shake-Flask solubility determination.

Methodology:

-

Preparation: Add an excess amount of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide to a known volume of the desired solvent (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Place the vials in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure complete removal of undissolved particles, centrifuge the aliquot at high speed or filter it through a low-binding 0.22 µm syringe filter.

-

Quantification: Prepare a series of standards of the compound in a suitable organic solvent (like DMSO or acetonitrile) and generate a calibration curve using an appropriate analytical method. High-performance liquid chromatography (HPLC) with UV detection is a highly specific and sensitive method for quantifying sulfonamides.[6][7] Dilute the filtered supernatant and analyze it using the same method.

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.

Acidity and Ionization State (pKa)

Although this compound is a tertiary sulfonamide and lacks the acidic N-H proton, understanding the concept of pKa in the context of its structural class is vital. For related primary or secondary benzenesulfonamides, the pKa of the sulfonamide proton is a key determinant of its charge state at physiological pH.[8] The presence of two strong electron-withdrawing groups (bromo and trifluoromethyl) on the aromatic ring would make a corresponding N-H sulfonamide significantly acidic, with an expected pKa likely in the range of 8-10, similar to other trifluoromethylbenzenesulfonamides.[9]

For researchers working with analogues, determining the pKa is essential. UV-Vis spectrophotometry is a robust and widely accessible method for pKa determination, provided the compound has a chromophore and its ionized and neutral forms have distinct absorption spectra.[10]

Experimental Protocol: Spectrophotometric pKa Determination

This method relies on the principle that the absorbance of a solution containing the analyte will change as the pH is varied, causing a shift in the equilibrium between the protonated and deprotonated species.

Caption: Workflow for spectrophotometric pKa determination.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known pH values.

-

Sample Preparation: Prepare solutions of the test compound at a constant concentration in each buffer. A stock solution in a co-solvent like methanol or DMSO may be used, ensuring the final co-solvent concentration is low (<1%) to minimize its effect on the pKa.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution. Identify an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

-

Data Plotting: Plot the absorbance at the chosen wavelength against the pH of each buffer. This will generate a sigmoidal titration curve.

-

pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. It can be precisely determined by fitting the data to the Henderson-Hasselbalch equation.[11] At the midpoint of the titration, where [ionized] = [neutral], the pKa is equal to the pH.

Conclusion

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is a compound with significant potential in modern chemical research, particularly in the synthesis of complex molecules for drug discovery. This guide has established its core chemical identity and provided a framework for its comprehensive physicochemical characterization. While specific experimental values for properties like solubility and melting point require laboratory determination, the detailed, field-proven protocols outlined herein provide researchers with the necessary tools to generate this critical data. A thorough understanding and application of these methodologies will ensure the compound's effective and reliable integration into advanced scientific workflows.

References

- Vertex AI Search. N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram.

- YMER, S. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.

- Journal of AOAC INTERNATIONAL. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).

- Journal of AOAC INTERNATIONAL. Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.

- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012).

- Slideshare. Analysis of sulfonamides.

- chemall.com. 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide.

- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- Slideshare. solubility experimental methods.pptx.

- Life Chemicals. Compound solubility measurements for early drug discovery. (2022).

- Slideshare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019).

- National Institutes of Health (NIH). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.

- ResearchGate. Spectrophotometric determination of the sulfonamide group deprotonation....

- ResearchGate. pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone. (2021).

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. (2021).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide [chemdict.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ymerdigital.com [ymerdigital.com]

- 7. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. researchgate.net [researchgate.net]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

An In-Depth Technical Guide to 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

This guide provides a comprehensive overview of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, a key building block in the development of targeted protein degradation therapeutics. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the molecule's structural and physicochemical properties, provides a detailed synthesis protocol, and explores its application in the rapidly evolving field of chemical biology.

Introduction: The Advent of Targeted Protein Degradation

The paradigm of small molecule drug discovery has traditionally focused on the inhibition of protein function. However, the emergence of Targeted Protein Degradation (TPD) offers a novel therapeutic modality that, instead of merely inhibiting, eliminates disease-causing proteins.[1] This is often achieved using heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets.[2]

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide has emerged as a valuable building block in the synthesis of these degraders.[3] Its trifluoromethylphenyl sulfonamide core serves as a versatile scaffold, while the bromine atom provides a convenient chemical handle for further elaboration and linkage to target-binding ligands or E3 ligase recruiters.[3] This guide aims to provide the necessary technical information to effectively utilize this compound in research and development.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide define its utility as a chemical scaffold.

Molecular Structure

The definitive structure of the molecule is described by its IUPAC name and various chemical identifiers.

-

IUPAC Name: 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

-

CAS Number: 951885-25-9[3]

-

Molecular Formula: C₁₁H₁₃BrF₃NO₂S[3]

-

Molecular Weight: 360.2 g/mol [3]

-

Canonical SMILES: CCN(CC)S(=O)(=O)C1=CC(=C(Br)C=C1)C(F)(F)F

-

InChI Key: InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3

Physicochemical Data

While comprehensive experimental data for this specific compound is not widely published, the properties of its key precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, are well-documented and provide valuable context.

| Property | Value | Source |

| Molecular Weight | 360.2 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | Room temperature | [3] |

| Precursor Boiling Point | 217-218 °C | [1] |

| Precursor Density | 1.835 g/mL at 25 °C | [1] |

| Precursor Refractive Index | n20/D 1.5240 | [1] |

Synthesis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

The synthesis of the title compound is a two-step process commencing from 3-bromo-5-(trifluoromethyl)aniline. The first step involves the formation of the corresponding sulfonyl chloride, which is then reacted with diethylamine to yield the final product.

Synthesis Workflow

Caption: Synthetic route to 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Rationale: This step converts the starting aniline into a more reactive sulfonyl chloride intermediate. This is a standard transformation in organic synthesis, typically proceeding via a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction).

Protocol:

-

Diazotization:

-

To a stirred suspension of 3-bromo-5-(trifluoromethyl)aniline in concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and saturated with copper(I) chloride.

-

The previously prepared cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

The reaction mixture is poured onto ice-water, and the crude sulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

-

Step 2: Synthesis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Rationale: This is a nucleophilic acyl substitution reaction where the highly reactive sulfonyl chloride is treated with a secondary amine, diethylamine. A base is typically added to neutralize the hydrochloric acid byproduct.

Protocol:

-

Reaction Setup:

-

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

To this solution, an excess (typically 2-3 equivalents) of diethylamine is added dropwise. Alternatively, one equivalent of diethylamine and one equivalent of a non-nucleophilic base like triethylamine can be used.

-

-

Reaction Execution:

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with dilute hydrochloric acid (to remove excess amine), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide.

-

Application in Targeted Protein Degradation

The title compound is classified as a "Protein Degrader Building Block," signifying its utility in the construction of PROTACs.

Role as a Chemical Scaffold

The 3-bromo-5-(trifluoromethyl)phenylsulfonamide moiety serves as a rigid and chemically stable core. The bromine atom acts as a versatile synthetic handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of linkers and, subsequently, ligands that bind to the protein of interest. The trifluoromethyl group can enhance metabolic stability and binding affinity through favorable interactions with the target protein.

PROTAC Design and Assembly Logic

Sources

A Technical Guide to the Spectral Analysis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, a key building block in contemporary drug discovery and chemical biology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the expected spectral data (NMR, IR, MS), the rationale behind analytical method selection, and detailed protocols for data acquisition and interpretation.

Introduction: The Significance of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (Molecular Formula: C₁₁H₁₃BrF₃NO₂S, Molecular Weight: 360.2 g/mol , CAS Number: 951885-25-9) is a substituted benzenesulfonamide derivative.[1] The unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a diethylsulfonamide moiety, makes it a valuable synthon in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions. Accurate spectral characterization is paramount to confirm its identity, purity, and structure, ensuring the reliability of downstream applications.

Predicted Spectral Data and Interpretation

While a publicly available, comprehensive set of spectral data for this specific molecule is not readily found, we can predict the expected spectral features based on the analysis of its constituent functional groups and analogous structures. This predictive approach provides a robust framework for researchers to interpret their own experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, we anticipate the following signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl groups of the sulfonamide.

-

Aromatic Region (δ 7.5-8.5 ppm): The trisubstituted benzene ring will exhibit three proton signals. Due to the deshielding effects of the sulfonyl and trifluoromethyl groups, these protons will appear downfield. The precise chemical shifts and coupling patterns will depend on the relative positions of the substituents.

-

Ethyl Group (CH₂ - Methylene, δ ~3.4 ppm): The methylene protons adjacent to the nitrogen atom will appear as a quartet due to coupling with the methyl protons.

-

Ethyl Group (CH₃ - Methyl, δ ~1.2 ppm): The methyl protons will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on all unique carbon environments in the molecule.

-

Aromatic Carbons (δ 120-145 ppm): The six carbons of the benzene ring will show distinct signals. The carbons directly attached to the bromine, sulfur, and trifluoromethyl groups will have characteristic chemical shifts.

-

Trifluoromethyl Carbon (CF₃, δ ~123 ppm, quartet): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Ethyl Group Carbons (CH₂, δ ~43 ppm; CH₃, δ ~14 ppm): The methylene and methyl carbons of the diethylamino group will have characteristic upfield shifts.

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence of the trifluoromethyl group.

-

CF₃ Signal (δ ~ -63 ppm): A single, strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is sensitive to the electronic environment of the aromatic ring.[2][3]

Table 1: Predicted NMR Spectral Data for 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.5 | m | Aromatic CH |

| ¹H | ~3.4 | q | -N(CH₂CH₃)₂ |

| ¹H | ~1.2 | t | -N(CH₂CH₃)₂ |

| ¹³C | 120 - 145 | - | Aromatic C |

| ¹³C | ~123 | q | -CF₃ |

| ¹³C | ~43 | - | -N(CH₂CH₃)₂ |

| ¹³C | ~14 | - | -N(CH₂CH₃)₂ |

| ¹⁹F | ~ -63 | s | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a solid sample of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, the following key absorption bands are expected.[4]

-

S=O Stretching (1350-1300 cm⁻¹ and 1160-1120 cm⁻¹): Two strong absorption bands characteristic of the sulfonyl group (SO₂) will be present.[5]

-

C-F Stretching (1350-1100 cm⁻¹): Strong absorptions from the trifluoromethyl group will be observed in this region, often overlapping with the S=O stretches.

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): Medium to weak absorptions corresponding to the carbon-carbon double bonds within the benzene ring.

-

C-H Stretching (3100-3000 cm⁻¹ and 3000-2850 cm⁻¹): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups will be just below 3000 cm⁻¹.

-

C-N Stretching (~1340 cm⁻¹): A moderate absorption corresponding to the stretching of the carbon-nitrogen bond in the sulfonamide.

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 3000-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |

| 1350-1300 | Strong | Asymmetric S=O Stretch |

| 1350-1100 | Strong | C-F Stretch |

| 1160-1120 | Strong | Symmetric S=O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent cluster of peaks corresponding to the molecular ion. Due to the presence of bromine, this will be an isotopic cluster with two major peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (m/z ~360 and ~362).

-

Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation.[6][7] A common fragmentation is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.[6][8] Other likely fragmentations include cleavage of the S-N bond and loss of the ethyl groups. The presence of the bromine isotopic pattern in a fragment can help in its identification.[9]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of high-quality spectral data.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide. Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum with proton decoupling.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

IR Data Acquisition (Thin Solid Film Method)

Caption: Workflow for IR data acquisition using the thin film method.

Detailed Protocol:

-

Sample Preparation: Dissolve a small amount (2-5 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[10][11]

-

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (NaCl or KBr).[10][11]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid sample on the plate.[10]

-

Background Scan: Place the empty salt plate in the IR spectrometer and run a background scan.

-

Sample Scan: Place the salt plate with the sample film in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Analysis: The resulting spectrum should show the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Detailed Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of approximately 10 µg/mL. For positive ion mode, add 0.1% formic acid to the final solution to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Tuning: Optimize the ESI source parameters, such as capillary voltage and cone voltage, to obtain a stable and strong signal for the protonated molecule ([M+H]⁺).

-

Acquisition: Acquire the mass spectrum in full scan mode over an appropriate mass-to-charge (m/z) range (e.g., 100-500) to observe the molecular ion and any significant fragments.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and characteristic fragment ions.

Conclusion

The comprehensive spectral analysis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide through NMR, IR, and MS is essential for its unambiguous structural confirmation and purity assessment. This guide provides a robust framework for researchers, detailing the expected spectral features and providing field-proven protocols for data acquisition. By understanding the principles behind these techniques and following standardized procedures, scientists can ensure the quality and reliability of this critical building block in their research and development endeavors.

References

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

Drawell Scientific. Sample Preparation for FTIR Analysis. [Link]

-

Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

-

Journal of the American Society for Mass Spectrometry. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Supporting Information, Mass spectral fragmentations of sulfonates. [Link]

-

National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

MDPI. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]

-

ResearchGate. IR Spectra of Trifluoromethanesulfonamide and Its Self-Associates in the Gas Phase. [Link]

-

LCGC. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Semantic Scholar. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy. [Link]

-

ResearchGate. IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

-

Journal of the Chemical Society (Resumed). The infrared spectra of some sulphonamides. [Link]

-

Stratech Scientific. N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram. [Link]

-

National Institutes of Health. Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

-

National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]

-

NMRium. Predict. [Link]

-

NMRium. Predict. [Link]

-

NMRium. Predict. [Link]C(=O)N(C)C6=O)

-

ResearchGate. A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. [Link]

-

ResearchGate. ³³S NMR spectra of sulfonium salts: Calculated and experimental. [Link]

-

National Institutes of Health. DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

SpectraBase. Benzamide, 3-bromo-N-(2-ethylphenyl)- - Optional[¹³C NMR] - Chemical Shifts. [Link]

-

NMRium. Predict. [Link]

-

NMRium. Predict. [Link]

-

SpectraBase. Benzamide, N-(3-methylphenyl)-3-trifluoromethyl- - Optional[¹³C NMR] - Chemical Shifts. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. aaqr.org [aaqr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

Mastering the Matrix: A Technical Guide to the Solubility of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide in Organic Solvents

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and dosage to bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry. While specific experimental solubility data for this molecule is not widely published, this document serves as a first-principles guide, equipping researchers with the theoretical knowledge and practical methodologies to systematically characterize its solubility profile in a range of organic solvents. We will delve into the molecular characteristics of the target compound, explore theoretical models for solubility prediction, provide detailed experimental protocols for solubility determination, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a therapeutic agent. Among these properties, solubility stands as a cornerstone. Poor solubility can lead to a cascade of challenges, including incomplete dissolution, erratic absorption, and ultimately, suboptimal therapeutic efficacy. For a substituted benzenesulfonamide like 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, understanding its behavior in various organic solvents is paramount for downstream applications such as purification, formulation of amorphous solid dispersions, and the development of liquid dosage forms.

This guide is structured to provide a robust and scientifically grounded approach to tackling the solubility question for this specific compound. We will begin by dissecting the molecule itself, predicting its likely solubility behavior based on its functional groups. We will then introduce powerful theoretical frameworks, such as Hansen Solubility Parameters, that allow for a rational solvent selection process. Finally, we will provide a detailed, step-by-step experimental protocol for accurately measuring solubility, ensuring data integrity and reproducibility.

Molecular Profile of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

A thorough understanding of the target molecule's structure is the first step in predicting its solubility.

Chemical Structure:

-

Benzenesulfonamide Core: This central moiety is polar and capable of acting as a hydrogen bond donor (via the N-H in primary/secondary sulfonamides, though not in this tertiary example) and acceptor (via the sulfonyl oxygens). Benzenesulfonamides generally exhibit low solubility in water but are more soluble in organic solvents[1].

-

N,N-diethyl Groups: These aliphatic groups are nonpolar and introduce steric bulk around the sulfonamide nitrogen, which can influence crystal packing and interactions with solvents.

-

Bromo Group: The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and polarizability.

-

Trifluoromethyl Group: This is a strongly electron-withdrawing and lipophilic group, which can significantly impact the molecule's overall polarity and its interactions with solvents.

Predicted Physicochemical Properties:

Based on its structure, 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is expected to be a crystalline solid with a relatively high melting point. Its solubility is likely to be low in nonpolar, aliphatic solvents and significantly higher in polar aprotic and polar protic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the sulfonyl group.

| Property | Predicted Characteristic | Rationale |

| Polarity | Moderately polar | Combination of polar sulfonamide and trifluoromethyl groups with a nonpolar benzene ring and diethyl groups. |

| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atoms of the sulfonyl group can accept hydrogen bonds. |

| Lipophilicity | Moderate to High | Presence of the benzene ring, bromo, and trifluoromethyl groups. |

Theoretical Frameworks for Solubility Prediction

While empirical determination is the gold standard, theoretical models can provide invaluable guidance in solvent selection and experimental design.

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" remains a useful qualitative predictor of solubility[2]. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For our target compound, this implies that solvents with a balance of polarity and hydrogen bonding capability will be the most effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that solutes will be soluble in solvents with similar HSP values[3][4]. The distance (Ra) between the HSP of the solute and the solvent in this space can be calculated, and if it falls within a certain interaction radius (R0) for the solute, solubility is likely.

While the HSP for 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of well-characterized solvents[5].

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section outlines a robust and reliable protocol for determining the equilibrium solubility of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide in a selection of organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose[6][7].

Materials and Equipment

-

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the selected solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately add a known volume of each selected organic solvent to the vials.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours. Preliminary experiments can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of the compound in the same diluent.

-

Analyze the standards and the diluted samples by HPLC. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is often a good starting point for sulfonamides.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Recommended Solvent Selection

To obtain a comprehensive solubility profile, a diverse set of solvents should be tested. The following table provides a suggested list, categorized by their properties.

| Solvent Class | Example Solvents | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Expected to be good solvents due to their high polarity. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the sulfonyl group. |

| Nonpolar Aromatic | Toluene, Xylene | May show some solubility due to pi-pi stacking with the benzene ring. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity and hydrogen bond accepting capabilities. |

| Esters | Ethyl Acetate | A common solvent with moderate polarity. |

| Halogenated | Dichloromethane, Chloroform | May be effective due to their ability to dissolve a wide range of organic compounds. |

| Nonpolar Aliphatic | Hexane, Heptane | Expected to be poor solvents, serving as a baseline. |

Data Interpretation and Application

The quantitative solubility data obtained from the experiments can be used in several ways:

-

Solvent Screening for Crystallization: Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature are ideal for recrystallization.

-

Formulation Development: The solubility in pharmaceutically acceptable solvents will guide the development of liquid formulations or the selection of co-solvents.

-

QSAR and Predictive Modeling: The experimental data can be used to build quantitative structure-activity relationship (QSAR) models or to refine theoretical predictions, such as determining the experimental Hansen Solubility Parameters for the compound.

The relationship between solvent choice and solubility can be visualized in the following logical diagram:

Caption: The interplay of solute and solvent properties determines solubility.

Conclusion

While direct, published solubility data for 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is scarce, a systematic and scientifically rigorous approach can be employed to thoroughly characterize its solubility profile. By combining an understanding of the molecule's inherent physicochemical properties with theoretical frameworks like Hansen Solubility Parameters and executing precise experimental protocols such as the shake-flask method, researchers can generate the critical data needed to advance their research and development objectives. The methodologies outlined in this guide provide a comprehensive roadmap for achieving this, ensuring the generation of high-quality, reliable, and actionable solubility data.

References

- Martin, A., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 145-150.

- Cysewski, P., & Jeliński, T. (2019). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 49(3-4), 125-134.

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.

- Jouyban, A. (2010).

-

JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Jeliński, T., Cysewski, P., & Przybyłek, M. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.

-

Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-65-4. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Hansen solubility parameter. In Wikipedia. [Link]

- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

-

Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Solubility of Sulfapyridine.

- Journal of Chemical & Engineering Data. (2010). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.

- Jeliński, T., & Cysewski, P. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5008.

-

ResearchGate. (2023). The solubility of benzenesulfonamide studied both experimentally and computationally. Retrieved from [Link]

-

Stratech. (n.d.). N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram. Retrieved from [Link]

-

Molbase. (n.d.). 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.ws [chem.ws]

- 3. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 6. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 7. m.youtube.com [m.youtube.com]

The Enigmatic Building Block: An In-Depth Analysis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide in Targeted Protein Degradation

For Immediate Release

A Deep Dive into a Novel PROTAC Component for Drug Discovery Pioneers

In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic design of novel therapeutics hinges on the availability of versatile and effective chemical building blocks. Among these, molecules that can recruit E3 ubiquitin ligases are of paramount importance. This technical guide delves into the core attributes of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide , a commercially available compound increasingly categorized as a protein degrader building block, suggesting its potential role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other next-generation protein degraders.

While this compound is readily available from multiple chemical suppliers under the CAS Number 951885-25-9, its specific applications and the identity of its E3 ligase target are not yet extensively documented in peer-reviewed literature, indicating its status as a potentially novel scaffold for proprietary drug discovery programs. This guide, therefore, will provide a comprehensive overview of the foundational principles of TPD, the rationale for exploring novel E3 ligase ligands, and a detailed theoretical framework for how a molecule like 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide could be integrated into a TPD research and development workflow.

Part 1: The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the potential for a more profound and durable therapeutic effect by removing the target protein entirely.

At the heart of this approach are bifunctional molecules, most notably PROTACs. These molecules consist of two key moieties connected by a linker: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

}